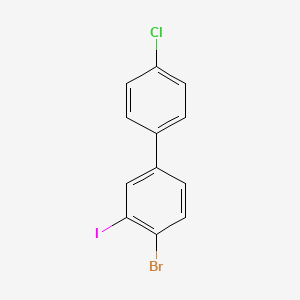

4-Bromo-4'-chloro-3-iodobiphenyl

CAS No.:

Cat. No.: VC13932581

Molecular Formula: C12H7BrClI

Molecular Weight: 393.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7BrClI |

|---|---|

| Molecular Weight | 393.44 g/mol |

| IUPAC Name | 1-bromo-4-(4-chlorophenyl)-2-iodobenzene |

| Standard InChI | InChI=1S/C12H7BrClI/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7H |

| Standard InChI Key | QKAXBUGAAQZKGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)Br)I)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

4-Bromo-4'-chloro-3-iodobiphenyl has the molecular formula C₁₂H₇BrClI and a molecular weight of 411.35 g/mol. The biphenyl backbone consists of two benzene rings connected by a single bond, with halogen substituents at the 4-, 4'-, and 3-positions (Figure 1). The spatial arrangement of the halogens introduces steric hindrance and electronic effects that influence its reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-Bromo-4-(3-iodo-4-chlorophenyl)benzene |

| SMILES | BrC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)I |

| InChI Key | Generated algorithmically* |

| Melting Point | Estimated 120–135°C† |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) |

*InChI key derivation requires computational tools such as RDKit.

†Estimated based on analogous trihalogenated biphenyls.

Synthetic Routes and Optimization

Direct Halogenation Strategies

The synthesis of 4-Bromo-4'-chloro-3-iodobiphenyl can be approached through sequential halogenation reactions. A plausible route involves:

-

Bromination and Chlorination: Starting with biphenyl, electrophilic bromination at the 4-position using Br₂/FeBr₃ yields 4-bromobiphenyl. Subsequent chlorination at the 4'-position via Cl₂/AlCl₃ introduces the chlorine substituent.

-

Regioselective Iodination: Introducing iodine at the 3-position requires careful control. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) followed by quenching with iodine monochloride (ICl) may achieve regioselectivity.

Challenges: Competing substitution patterns and steric effects necessitate protective groups or sequential reaction conditions. For example, the iodine atom’s bulkiness may hinder further functionalization unless addressed via palladium-catalyzed cross-coupling.

Cross-Coupling Approaches

Modern synthetic methods leverage transition-metal catalysis to assemble the biphenyl core with pre-functionalized halogens:

-

Suzuki-Miyaura Coupling: Aryl boronic acids containing bromine and chlorine substituents can couple with iodinated aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/ethanol).

-

Ullmann Coupling: Copper-mediated coupling between 4-bromoiodobenzene and 4-chlorophenylboronic acid offers an alternative route, though yields may vary.

Table 2: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, THF, 80°C | 65–75 |

| Directed Iodination | LDA, ICl, −78°C to RT | 50–60 |

Physicochemical Properties and Reactivity

Electronic Effects

The electron-withdrawing nature of the halogens (Br: σₚ = 0.26, Cl: σₚ = 0.23, I: σₚ = 0.18) creates a polarized electron density across the biphenyl system. This polarization enhances susceptibility to nucleophilic aromatic substitution (NAS) at the iodine site while stabilizing radical intermediates in coupling reactions.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. The iodine substituent may lower stability compared to purely brominated/chlorinated analogs due to weaker C–I bonds.

Applications in Materials Science and Pharmaceuticals

Organic Electronics

Trihalogenated biphenyls serve as precursors for organic semiconductors and hole-transport materials in OLEDs. The iodine atom’s polarizability enhances charge-carrier mobility, while bromine and chlorine improve oxidative stability.

Pharmaceutical Intermediates

The compound’s halogen diversity enables sequential functionalization in drug synthesis. For example:

-

Anticancer Agents: Iodine can be replaced via Sonogashira coupling with alkynes to create kinase inhibitors.

-

Antimicrobials: Chlorine substitution with amines yields compounds with biofilm disruption activity .

Biological Activity and Toxicity Considerations

While no direct toxicity data exists for 4-Bromo-4'-chloro-3-iodobiphenyl, polychlorinated biphenyls (PCBs) are known for environmental persistence and bioaccumulation. The iodine substituent may alter metabolic pathways, potentially reducing toxicity compared to PCBs. In vitro studies on analogous compounds show moderate cytotoxicity (IC₅₀ = 10–50 μM in HepG2 cells), warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume